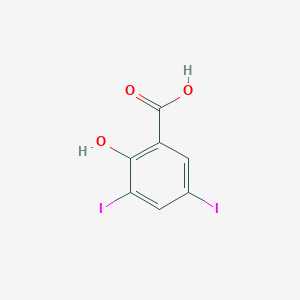

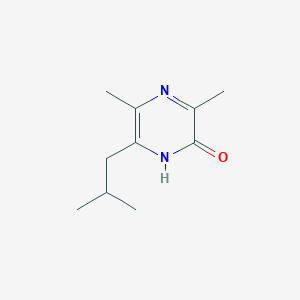

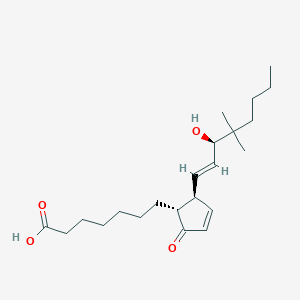

![molecular formula C11H11F3O5S B122405 2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate CAS No. 712223-57-9](/img/structure/B122405.png)

2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves several steps, including alkylation, reduction, and rearrangement reactions. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate is achieved by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . Similarly, the synthesis of hydroxamic acids and ureas from carboxylic acids is facilitated by the Lossen rearrangement using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate . These methods could potentially be adapted for the synthesis of "2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate" by modifying the functional groups and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined by X-ray methods, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . Similarly, the structure of ethyl-2-(4-aminophenoxy)acetate was studied and approved by X-ray single crystal structure determination . These studies provide a foundation for understanding the molecular structure of "2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate".

Chemical Reactions Analysis

The papers describe various chemical reactions, including the Pummerer rearrangement , Friedel-Crafts alkylations , and the synthesis of stilbene derivatives . These reactions are crucial for the functionalization of aromatic compounds and could be relevant for the chemical reactions involving "2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using theoretical calculations and experimental methods. For instance, the non-linear optical behaviors of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate were examined, providing insights into its electronic properties . The experimental and theoretical UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate were also reported, which could be compared to the properties of "2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate" .

科学的研究の応用

Synthesis and Chemical Reactions

Novel Synthesis Approaches : A two-step synthesis process for benzylic triflones, which involves the reaction of phenyl halides with the anion of ethyl (trifluoromethanesulfonyl)acetate followed by a decarboxylation reaction, was developed. This method highlights the structural versatility of compounds related to 2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl acetate and their potential in creating complex molecular architectures (Goumont et al., 1997).

Accelerated Co-dimer Formation : The compound has been utilized in reactions showing accelerated co-dimer formation between styrene and p-chlorostyrene in the presence of trifluoromethanesulfonic acid, demonstrating its role in facilitating complex chemical reactions (Kasai et al., 1984).

Material Science and Catalysis

- Catalysis Applications : Research into modifications of propylsulfonic acid-fixed Fe3O4@SiO2 with organosilanes, including the utilization of compounds similar to 2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl acetate, has led to the development of highly active and reusable solid acid catalysts. These catalysts show promise in hydrolysis reactions and could be beneficial in various industrial processes (Nuryono et al., 2019).

Advanced Organic Synthesis

Ring-Opening Reactions : The compound has been involved in studies focusing on ring-opening reactions of pyrrolidine-2-carboxylates, demonstrating its utility in creating homoallylic amines. This showcases its potential in synthetic organic chemistry for generating complex molecules (Shimizu et al., 2010).

Selective Glycosylations : Research indicates the use of a phenyl-2-(phenylsulfanyl)ethyl moiety at C-2 of a glycosyl donor for stereoselective glycosylation reactions. Although not directly related to 2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl acetate, this study highlights the broader context of functional group manipulation and its importance in complex organic syntheses (Kim et al., 2005).

特性

IUPAC Name |

2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O5S/c1-8(15)18-7-6-9-2-4-10(5-3-9)19-20(16,17)11(12,13)14/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWGBWPGLDKICK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

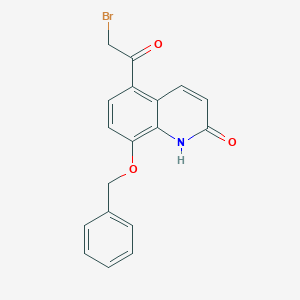

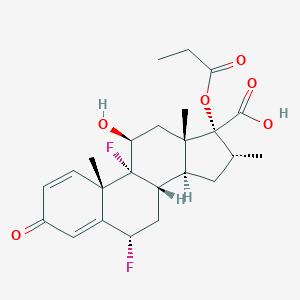

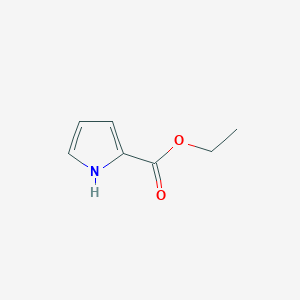

![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)

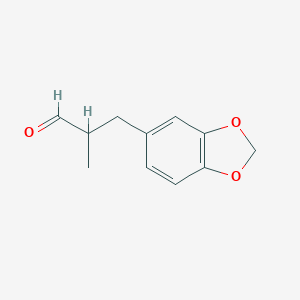

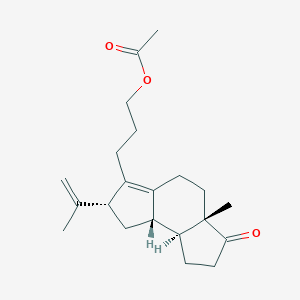

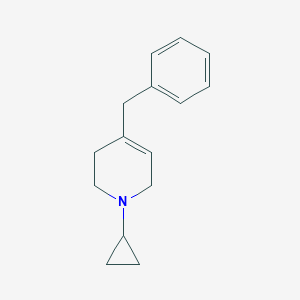

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)

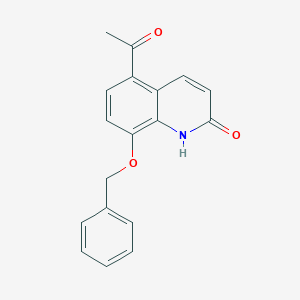

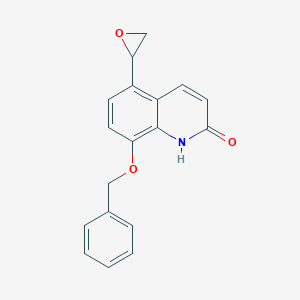

![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B122345.png)